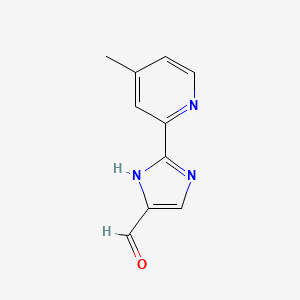
2-(4-Methyl-2-pyridyl)imidazole-5-carbaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-Methyl-2-pyridyl)imidazole-5-carbaldehyde is a heterocyclic compound that features both pyridine and imidazole rings.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Methyl-2-pyridyl)imidazole-5-carbaldehyde typically involves the cyclization of amido-nitriles. One common method includes the use of nickel-catalyzed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are mild and can accommodate a variety of functional groups, including arylhalides and heterocycles .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using similar catalytic and cyclization techniques as described above. The scalability of these methods ensures the compound can be produced in sufficient quantities for research and industrial applications.
化学反应分析
Types of Reactions: 2-(4-Methyl-2-pyridyl)imidazole-5-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are used under controlled conditions.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted imidazole derivatives.
科学研究应用
2-(4-Methyl-2-pyridyl)imidazole-5-carbaldehyde has a wide range of applications in scientific research:
作用机制
The mechanism of action of 2-(4-Methyl-2-pyridyl)imidazole-5-carbaldehyde involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to metal ions and forming coordination complexes. These complexes can then participate in various biochemical processes, influencing cellular functions and pathways .
相似化合物的比较
4-Methyl-5-imidazolecarboxaldehyde: Shares the imidazole ring but lacks the pyridine moiety.
2-(4-Methyl-2-pyridyl)imidazole: Similar structure but without the aldehyde group.
Uniqueness: 2-(4-Methyl-2-pyridyl)imidazole-5-carbaldehyde is unique due to the presence of both pyridine and imidazole rings, along with an aldehyde functional group. This combination of structural features imparts distinct chemical reactivity and potential for diverse applications .
属性
分子式 |
C10H9N3O |
|---|---|
分子量 |
187.20 g/mol |
IUPAC 名称 |
2-(4-methylpyridin-2-yl)-1H-imidazole-5-carbaldehyde |
InChI |
InChI=1S/C10H9N3O/c1-7-2-3-11-9(4-7)10-12-5-8(6-14)13-10/h2-6H,1H3,(H,12,13) |
InChI 键 |
SNGOVNNQXPAHKX-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=NC=C1)C2=NC=C(N2)C=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















